2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
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Overview
Description
2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H22ClN3O4S and its molecular weight is 375.87. The purity is usually 95%.
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Scientific Research Applications
Solid-Phase Synthesis Applications
Polymer-supported benzenesulfonamides, similar in structure to the compound , have been used as key intermediates in solid-phase synthesis. These applications include chemical transformations and the synthesis of privileged scaffolds, demonstrating the compound's versatility in creating diverse chemical entities. This approach has significant implications for medicinal chemistry and drug discovery, providing a pathway to novel therapeutic agents through efficient and versatile synthetic routes (Fülöpová & Soural, 2015).
Antifungal Activity
Research on novel azetidin-2-ones incorporating benzenesulfonamide moieties, akin to our compound of interest, has shown potent antifungal activity against Aspergillus niger & Aspergillus flavus. These studies highlight the potential of such compounds in addressing fungal infections, underscoring the importance of benzenesulfonamide derivatives in developing new antifungal therapies (Gupta & Halve, 2015).
Antitumor Activity
In the realm of cancer research, derivatives of benzenesulfonamide have been synthesized and evaluated for their antitumor activity. Notably, certain compounds have demonstrated remarkable activity and selectivity toward specific cancer cell lines, such as non-small cell lung cancer and melanoma. This underscores the therapeutic potential of benzenesulfonamide derivatives in oncology, offering promising avenues for the development of targeted cancer treatments (Sławiński & Brzozowski, 2006).
Cocrystal Architecture
The formation of cocrystals involving benzenesulfonamide derivatives has been studied, with findings indicating the role of hydrogen-bonding synthons in determining the architectural stability of these cocrystals. Such research provides valuable insights into the design and synthesis of novel cocrystal materials with potential applications in pharmaceuticals and materials science (Wzgarda-Raj et al., 2022).
Electronic Properties and Coordination Chemistry
The coordination chemistry of benzenesulfonamides has been expanded to include various transition metal complexes, revealing insights into their electronic properties. Studies in this area highlight the significance of these complexes in catalysis, material science, and potentially in medicinal applications, showcasing the broad utility of benzenesulfonamide derivatives in scientific research (Gole et al., 2021).
Safety and Hazards
This compound could potentially be hazardous. For example, 2,2,6,6-tetramethylpiperidine is classified as dangerous, with hazard statements including “H226 - Flammable liquid and vapor”, “H290 - May be corrosive to metals”, “H302 - Harmful if swallowed”, and "H314 - Causes severe skin burns and eye damage" .
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a type of nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
This compound acts as a selective antagonist of PPARγ . It binds to PPARγ at Cys285, a conserved site among the three types of PPAR . This binding inhibits the activation of PPARγ, thereby affecting its downstream effects .
Biochemical Pathways
The action of this compound on PPARγ affects several biochemical pathways. For instance, it inhibits the differentiation of fat cells, a process regulated by PPARγ . It also suppresses the growth of human breast cancer cell lines (MCF7, MDA-MB-468, MDA-MB-231), indicating a PPARγ agonist property or a PPARγ-independent growth inhibitory mechanism .
Pharmacokinetics
It is soluble in dmso at 26mg/ml , which may influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of fat cell differentiation and the suppression of growth in certain cancer cell lines . These effects are likely due to its antagonistic action on PPARγ .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability is maintained for up to 2 years from the date of purchase and its solutions in DMSO or ethanol can be stored at -20°C for up to 3 months . .
Properties
IUPAC Name |
2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O4S/c1-14(2)8-10(9-15(3,4)18-14)17-24(22,23)13-7-11(19(20)21)5-6-12(13)16/h5-7,10,17-18H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIVXYLJQJKSPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.